1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-fluorophenyl)-1-(furan-2-ylmethyl)thiourea
Description
This compound is a fluorinated indole-derived thiourea with a furan-2-ylmethyl substitution. Its molecular formula is C₂₄H₂₂F₂N₃OS, featuring a 5-fluoro-2-methylindole core linked via an ethyl chain to a thiourea moiety, which is further substituted with a 4-fluorophenyl group and a furan-2-ylmethyl group. The structural complexity of this molecule is designed to enhance binding interactions with biological targets, particularly in antiviral or enzyme-inhibition applications. Synthesis typically involves multi-step reactions, including alkylation of indole derivatives followed by thiourea formation via isothiocyanate intermediates, as seen in related indole-thiourea analogs .
Properties
IUPAC Name |
1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)-1-(furan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2N3OS/c1-15-20(21-13-17(25)6-9-22(21)26-15)10-11-28(14-19-3-2-12-29-19)23(30)27-18-7-4-16(24)5-8-18/h2-9,12-13,26H,10-11,14H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYWXRQRNCDSDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC=CO3)C(=S)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-fluorophenyl)-1-(furan-2-ylmethyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thiourea and its derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of fluorinated aromatic rings and a thiourea functional group. The structure is characterized by:
- Indole moiety : Contributes to its biological activity through interactions with biological targets.
- Thiourea group : Known for forming hydrogen bonds, enhancing interactions with various biomolecules.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives. Specifically, compounds similar to the one have shown promising results against various cancer cell lines:
- Mechanism : Thioureas can inhibit pathways involved in cancer cell proliferation and survival, such as angiogenesis and apoptosis regulation.
- Case Studies : A study demonstrated that derivatives exhibited IC50 values ranging from 3 to 14 µM against pancreatic and breast cancer cell lines, indicating significant potency .
Antimicrobial Activity
Thiourea compounds are also noted for their antimicrobial properties:
- Bacterial Inhibition : The compound has shown effectiveness against a range of pathogenic bacteria. For instance, structural analogs have been reported to possess MIC values lower than those of standard antibiotics like vancomycin .
- Fungal Activity : Similar compounds have been evaluated for antifungal activity against plant pathogens, with some exhibiting significant inhibition rates .
Antioxidant Activity
The antioxidant capacity of thiourea derivatives is another area of interest:
- Mechanism : These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems.
- Findings : Certain derivatives demonstrated strong antioxidant activity with IC50 values as low as 45 µg/mL in DPPH assays .
Data Summary
The following table summarizes key findings related to the biological activities of thiourea derivatives closely related to the compound :
Comparison with Similar Compounds
Key Observations:
- Anti-HIV Activity: The simpler analog lacking indole fluorine and furan groups (EC₅₀ = 5.45 µg/mL) suggests that the 4-fluorophenyl group and thiourea core are critical for binding to HIV-1 reverse transcriptase .
- Methoxy vs. Fluoro on Indole : The 5-methoxy analog may exhibit altered solubility compared to the 5-fluoro derivative due to increased polarity.
Research Findings and Mechanistic Insights
Molecular Docking and Binding Interactions
- Thiourea Core : In HIV-1 reverse transcriptase inhibition, the thiourea moiety forms hydrogen bonds with Lys101 and π-π interactions with Trp229 and Tyr181 . The target compound’s furan-2-ylmethyl group could introduce additional van der Waals contacts or polar interactions.
- Fluorine Effects : Fluorine atoms on the indole and phenyl groups enhance binding via hydrophobic and electrostatic interactions, as seen in fluorinated kinase inhibitors .
Physicochemical Properties
- Molecular Weight : The target compound (MW ≈ 437.5 g/mol) falls within the acceptable range for drug-like molecules but may face challenges in solubility due to high hydrophobicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stepwise Synthesis via Isothiocyanate Intermediate
This method involves sequential synthesis of intermediates followed by thiourea coupling.
Synthesis of 4-Fluorophenyl Isothiocyanate
4-Fluoroaniline reacts with thiophosgene under alkaline conditions to form 4-fluorophenyl isothiocyanate.
Reaction Conditions :
- Solvent : Dichloromethane (20 mL/g substrate)
- Temperature : 0–5°C (ice bath)
- Time : 2 hours
- Yield : 85–90%
Synthesis of 2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethylamine
- Bromination : 2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethanol is treated with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in CH₂Cl₂ to form 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl bromide.
- Conditions : 0°C → room temperature, 5 hours, 70% yield.
- Gabriel Synthesis : The bromide reacts with potassium phthalimide in DMF, followed by hydrazinolysis to yield 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethylamine.
- Alkylation : The amine reacts with furan-2-ylmethyl bromide in the presence of K₂CO₃ to form the secondary amine.
- Conditions : DMF, 60°C, 12 hours, 65% yield.
Thiourea Coupling
The secondary amine reacts with 4-fluorophenyl isothiocyanate in anhydrous THF:
Reaction Conditions :
- Molar Ratio : 1:1 (amine:isothiocyanate)
- Temperature : Room temperature
- Time : 24 hours
- Yield : 72%
One-Pot Synthesis Using Potassium Thiocyanate
This method directly couples three components in a single reaction vessel.
Reaction Scheme
A mixture of:
- 4-Fluoroaniline (5 mmol)
- [2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]amine (5 mmol)
- Furan-2-ylmethylamine (5 mmol)
- Potassium thiocyanate (KSCN, 7.5 mmol)
Conditions :
- Solvent : Ethanol (20 mL)
- Temperature : Reflux (80°C)
- Time : 8–10 hours
- Yield : 58%
Optimization Data
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| KSCN Equivalents | 1.2–2.0 | 1.5 | 58 |
| Temperature (°C) | 60–90 | 80 | 58 |
| Time (hours) | 6–14 | 10 | 58 |
Industrial Production Methods
Scalable synthesis requires continuous flow systems and automated purification.
Key Industrial Parameters
| Step | Equipment | Temperature Control | Throughput (kg/h) |
|---|---|---|---|
| Bromination | Continuous reactor | 0–5°C | 2.5 |
| Thiourea Coupling | Stirred tank | 25°C | 1.8 |
| Crystallization | Centrifuge | –20°C | 3.2 |
Characterization and Quality Control
Spectroscopic Data
Purity Analysis
| Method | Purity (%) | Impurity Profile |
|---|---|---|
| HPLC (C18 column) | 99.2 | <0.1% unreacted amine, <0.7% solvents |
| TLC (SiO₂) | 98.5 | Single spot (Rf = 0.45 in EtOAc/hexane) |
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Stepwise Synthesis | High purity, scalable | Multistep, time-intensive | 72 |
| One-Pot | Cost-effective, fewer steps | Lower yield, mixed byproducts | 58 |
| Alkylation | Flexibility in substitution | Requires harsh bases | 63 |
Troubleshooting and Optimization
Common Issues
Solvent Optimization
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.5 | 72 |
| Ethanol | 24.3 | 58 |
| DMF | 36.7 | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
